Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate
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Overview
Description
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an ethyl ester group, a benzoate moiety, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride and Deoxo-Fluor®. The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives like this compound can be carried out using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazolines and subsequently to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Cyclization: Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, and bromotrichloromethane.
Substitution: Reagents like bromine for free radical bromination.
Cyclization: Reagents such as Burgess’ reagent, Mitsunobu reagent, and diethylaminosulfur trifluoride
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simple ester with a benzoate moiety.
Phenyl benzoate: An ester with a phenyl group attached to the benzoate.
4-Methylphenyl benzoate: An ester with a methyl-substituted phenyl group attached to the benzoate .
Uniqueness
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23) |
InChI Key |
WVFNXVDFTHTFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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